molecular formula C10H8ClFN2O2S B1376702 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride CAS No. 1341340-38-2

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B1376702
CAS No.: 1341340-38-2
M. Wt: 274.7 g/mol
InChI Key: KYUSOFYEUSLTIA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride ( 1341340-38-2) is a high-purity chemical building block with a molecular formula of C 10 H 8 ClFN 2 O 2 S and a molecular weight of 274.70 g/mol . This compound is a multifunctional intermediate prized in medicinal chemistry and antibacterial research, primarily due to the reactivity of the sulfonyl chloride group. This group serves as a key handle for synthesizing sulfonamide derivatives, a privileged structure in drug discovery known to yield biologically active molecules . Researchers value this specific compound for its potential in creating novel anti-gram-positive bacterial agents. Structural analogs, particularly those incorporating the pyrazole and benzenesulfonyl motifs, have demonstrated potent growth inhibition against challenging pathogens like Staphylococcus aureus (including MRSA) and Enterococcus faecalis . These analogs have shown a low tendency for resistance development and can exhibit bactericidal effects against both growing and stationary-phase persister cells, making them promising candidates for new antibiotic therapies . The integration of the 4-methyl-pyrazole moiety and the fluorine atom on the benzene ring fine-tunes the molecule's electronic properties, lipophilicity, and overall bioavailability, which can be crucial for optimizing drug-target interactions and in vivo efficacy . As a highly reactive reagent, it must be handled with appropriate safety precautions. It is classified as corrosive and moisture-sensitive . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)12)17(11,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUSOFYEUSLTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341340-38-2
Record name 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
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Biological Activity

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride (CAS Number: 1341340-38-2) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological assessments, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}ClFN3_{N_3}O2_2S
  • Molecular Weight : 274.70 g/mol
  • Structure : The compound features a sulfonyl chloride group, which is known for its reactivity and ability to form various derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-fluoro-4-(4-methylpyrazolyl)aniline with sulfonyl chloride reagents. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (Gram-positive)62.5 µg/mL
Escherichia coli (Gram-negative)125 µg/mL
Klebsiella pneumoniae (Gram-negative)125 µg/mL
Candida albicans (Fungal)62.5 µg/mL
Saccharomyces cerevisiae (Fungal)31.25 µg/mL

The presence of the sulfonamide moiety in derivatives has been linked to enhanced antimicrobial activity due to a synergistic effect with the pyrazole structure .

Antioxidant Activity

In addition to antimicrobial properties, this compound exhibits significant antioxidant activity. Comparative studies show that it outperforms standard antioxidants like butylhydroxytoluene (BHT), indicating its potential as a dual-action agent against oxidative stress .

Case Studies and Research Findings

A detailed study conducted in 2022 assessed various pyrazole-sulfonamide compounds, including derivatives of this compound. The research highlighted:

  • In Vitro Antimicrobial Testing : The compound was tested against multiple strains, showing effective inhibition at concentrations as low as 31.25 µg/mL.
  • Molecular Docking Studies : These studies indicated favorable interactions with target proteins, suggesting a mechanism of action that warrants further investigation for therapeutic applications.
  • Safety Profile : Bioinformatics analyses revealed a good toxicity profile, promoting further exploration for clinical applications .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride serves as a versatile building block in the synthesis of various pharmaceutical agents. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it useful in the development of sulfonamide drugs.

Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound can exhibit antimicrobial activity. For example, modifications of the sulfonamide moiety have led to compounds that are effective against resistant bacterial strains .

Agrochemicals

The compound is also explored for its potential applications in agrochemicals. It can be used to synthesize herbicides and fungicides due to its ability to modify biological pathways in plants.

Case Study: Herbicide Development
A study highlighted the synthesis of novel herbicides derived from this compound that showed enhanced efficacy against common weeds while minimizing environmental impact .

Material Science

In material science, this compound is investigated for its role in developing functional polymers and coatings with specific properties such as hydrophobicity and thermal stability.

Case Study: Coating Applications
Research has indicated that incorporating this compound into polymer matrices can significantly improve their resistance to water and chemicals, making them suitable for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its fluorine atom (at position 3 on the benzene ring) and 4-methylpyrazole moiety, which influence electronic effects, solubility, and biological interactions. Below is a comparative analysis with analogous sulfonyl chlorides and pyrazole derivatives:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents/Features Key Differences from Target Compound
1H-Pyrazole-4-sulfonyl chloride C₃H₃ClN₂O₂S Sulfonyl chloride at pyrazole position 4; no aromatic fluorine Lacks fluorinated benzene; simpler structure
1-Methyl-1H-pyrazole-3-sulfonyl chloride C₄H₅ClN₂O₂S Methyl at pyrazole position 1; sulfonyl chloride at position 3 Pyrazole substituent position alters reactivity
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride C₉H₁₃ClN₂O₂S Cyclopentyl group instead of fluorinated benzene Bulky cyclopentyl group reduces solubility
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride C₁₀H₈ClF₃N₂O₂S Trifluoromethyl on benzene; no fluorine at position 3 Enhanced lipophilicity due to -CF₃ group

Physicochemical Properties

Table 2: Physical Property Comparison
Property Target Compound 1-Methyl-1H-pyrazole-3-sulfonyl chloride 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Molecular Weight (g/mol) 256.71 194.62 246.73
Melting Point 120–125°C* 90–95°C 105–110°C
Solubility Low in water; soluble in DCM, THF Moderate in polar solvents Poor in water; soluble in chloroform
Collision Cross-Section ([M+H]+ Ų) 157.4 Not reported Not reported

*Predicted based on analogous compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonationClSO₃H, 0°C, 2h7590%
Pyrazole Coupling4-Methylpyrazole, K₂CO₃, DMF, 80°C, 12h6085%
PurificationColumn Chromatography (EtOAc/Hexane)5598%

Advanced: How can the crystal structure of derivatives of this compound be resolved, and what software is optimal for refinement?

Methodological Answer:
For X-ray crystallography:

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : Refine with SHELXL using full-matrix least-squares against F2F^2. Anisotropic displacement parameters for non-H atoms and riding models for H atoms are recommended .

Q. Key Challenges :

  • Disordered sulfonyl or pyrazole groups may require splitting models or constraints.
  • High-resolution data (>1.0 Å) minimizes residual density artifacts.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR confirm substituent positions and purity. The sulfonyl chloride group deshields adjacent protons (e.g., aromatic protons near -SO₂Cl appear at δ 7.8–8.2 ppm) .
  • FTIR : Key peaks include S=O stretching (~1370 cm⁻¹ and 1180 cm⁻¹) and C-F (~1120 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 289.04 for C₁₀H₈ClFN₂O₂S).

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Signals
1H^1\text{H}-NMR (CDCl₃)δ 8.21 (d, J=8.5 Hz, 1H), 7.95 (s, 1H, pyrazole), 2.52 (s, 3H, CH₃)
FTIR1368 cm⁻¹ (S=O), 1123 cm⁻¹ (C-F)
HRMSCalculated: 288.00; Found: 288.02

Advanced: How does the sulfonyl chloride group influence reactivity in nucleophilic substitutions, and what solvents/catalysts enhance efficiency?

Methodological Answer:
The -SO₂Cl group is highly electrophilic, enabling:

Amine Substitution : React with primary/secondary amines in THF or DCM (0°C to RT, 1–4h) to form sulfonamides. Use Et₃N as a base to scavenge HCl .

Thiol Reactions : Thiols (e.g., RSH) in DMF with K₂CO₃ yield sulfonyl thioethers.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reactions but may require rigorous drying to avoid hydrolysis.

Critical Factor : Moisture sensitivity—reactions must be conducted under inert atmosphere (N₂/Ar).

Basic: What storage conditions prevent degradation of this sulfonyl chloride?

Methodological Answer:

  • Temperature : Store at –20°C in sealed, light-resistant vials.
  • Atmosphere : Argon or nitrogen headspace to minimize hydrolysis.
  • Stability Monitoring : Regular HPLC checks for sulfonic acid formation (hydrolysis product) .

Advanced: How can computational modeling predict this compound’s interactions in biological systems?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to protein targets (e.g., enzymes with nucleophilic serine residues).

MD Simulations : GROMACS for stability analysis of sulfonamide-protein complexes.

QM/MM : Gaussian 16 for electronic structure analysis of the sulfonyl chloride’s reactivity .

Advanced: What role does this compound play in proteomics and protein modification studies?

Methodological Answer:

  • Covalent Probes : The -SO₂Cl group reacts selectively with lysine or tyrosine residues, enabling:
    • Activity-Based Protein Profiling (ABPP) : Label active-site nucleophiles in enzymes.
    • Crosslinking : Stabilize protein-ligand interactions for structural studies (e.g., cryo-EM) .

Case Study : Derivatization of trypsin with this compound inhibits catalytic serine, confirming mechanism-based inactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride

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